molecular formula C14H14ClNO4 B12302055 Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No.: B12302055
M. Wt: 295.72 g/mol
InChI Key: IBGCFCOYSCVRLN-UHFFFAOYSA-N
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Description

Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to a pyrrolidinone ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study biochemical pathways and interactions due to its specific functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its pyrrolidinone ring and ester functionalities make it versatile for various chemical modifications and applications.

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

methyl 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate

InChI

InChI=1S/C14H14ClNO4/c1-20-14(19)7-12(17)9-6-13(18)16(8-9)11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3

InChI Key

IBGCFCOYSCVRLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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